(5-Nitro-1H-imidazol-4-yl)methanol CAS number and properties
(5-Nitro-1H-imidazol-4-yl)methanol CAS number and properties
Technical Whitepaper: (5-Nitro-1H-imidazol-4-yl)methanol
Executive Summary
(5-Nitro-1H-imidazol-4-yl)methanol (CAS 81246-35-7) is a critical heterocyclic building block in the synthesis of nitroimidazole-based antibiotics and hypoxia-selective radiotracers.[1][2] Structurally, it consists of an imidazole ring substituted with a nitro group at the C5 position and a hydroxymethyl group at the C4 position.[3] As a 1H-imidazole, it exists in tautomeric equilibrium, but the "5-nitro" tautomer is the pharmacologically relevant form for bioactivation under hypoxic conditions.[1][2] This guide details its physicochemical properties, validated synthetic pathways, and utility in drug development.[2][3]
Identity & Physicochemical Characterization
The compound is an amphoteric solid, capable of acting as both a weak acid (imidazole NH) and a weak base (imidazole N3).[2][3] Its polarity, driven by the nitro and hydroxyl groups, dictates its solubility profile and handling requirements.[2][3]
Table 1: Physicochemical Profile
| Property | Data | Notes |
| CAS Number | 81246-35-7 | Confirmed specific isomer |
| Molecular Formula | C₄H₅N₃O₃ | |
| Molecular Weight | 143.10 g/mol | |
| Appearance | Pale yellow to tan solid | Nitroimidazoles typically darken on light exposure |
| Melting Point | > 150°C (Decomposes) | Predicted.[1][2][3][4] (Analog 4-nitroimidazole melts at 303°C; 1-methyl derivative at 112°C) |
| Solubility | DMSO, DMF, Methanol | Sparingly soluble in water; insoluble in non-polar solvents (Hexane) |
| pKa (Predicted) | ~8.5 (Imidazole NH) | Acidic due to electron-withdrawing nitro group |
| LogP | -0.5 to 0.2 | Low lipophilicity due to hydroxymethyl group |
Synthetic Methodologies
Two primary strategies exist for synthesizing (5-Nitro-1H-imidazol-4-yl)methanol. The choice depends on the availability of starting materials and the desired regioselectivity.[3]
Pathway A: Hydroxymethylation of 4-Nitroimidazole (Preferred)
This route utilizes the reactivity of the C4/C5 position in 4-nitroimidazole towards electrophiles like formaldehyde.[1][2][3] While the nitro group deactivates the ring, the reaction can proceed under thermal forcing or basic catalysis.[3]
-
Reagents: 4-Nitroimidazole, Paraformaldehyde, DMSO (or sealed aqueous tube).[2][3]
-
Mechanism: Electrophilic aromatic substitution (hydroxyalkylation).[1][2][3]
Protocol 1: Thermal Hydroxymethylation
-
Preparation: Charge a pressure vessel with 4-nitroimidazole (1.0 eq) and Paraformaldehyde (1.5 eq) in DMSO.
-
Reaction: Heat to 110–120°C for 12–24 hours. The elevated temperature overcomes the deactivating effect of the nitro group.[3]
-
Workup: Cool to room temperature. Pour into ice-water. The product may precipitate or require extraction with Ethyl Acetate.[1][3]
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (DCM:MeOH gradient).
Pathway B: Nitration of 4-(Hydroxymethyl)imidazole
This route starts with the alcohol already in place.[1][2][3] Nitration of imidazoles typically occurs at the C4 or C5 position.[3]
-
Reagents: 4-(Hydroxymethyl)imidazole, Fuming Nitric Acid, Sulfuric Acid.[2][3]
-
Critical Control: Temperature must be strictly controlled (<10°C) during addition to prevent oxidation of the alcohol to the aldehyde or carboxylic acid.[2][3]
Protocol 2: Controlled Nitration
-
Dissolution: Dissolve 4-(hydroxymethyl)imidazole (1.0 eq) in conc. H₂SO₄ at 0°C.[1][3][5]
-
Nitration: Dropwise add fuming HNO₃ (1.1 eq) while maintaining internal temp <5°C.
-
Quench: Pour onto crushed ice. Neutralize carefully with NH₄OH to pH ~7 to precipitate the product.
Caption: Figure 1.[1][2][3][6] Convergent synthetic pathways for (5-Nitro-1H-imidazol-4-yl)methanol.
Pharmaceutical Applications
This compound serves as a versatile scaffold in medicinal chemistry, particularly for targeting anaerobic environments.[2][3]
1. Hypoxia Radiotracers (PET Imaging): The 2-nitroimidazole moiety is the gold standard for imaging tumor hypoxia.[1][2][3] This specific alcohol intermediate allows for the attachment of fluorinated alkyl chains via the hydroxyl group to synthesize tracers like [18F]-FMISO analogs.[1][2][3]
-
Mechanism:[1][2][3][6][7][8] In hypoxic cells, the nitro group is enzymatically reduced to reactive intermediates that covalently bind to intracellular macromolecules, trapping the radiolabel.[2]
2. Next-Generation Antibiotics: It acts as a precursor for "hybrid" antibiotics where the nitroimidazole core (active against anaerobes like C. difficile and H. pylori) is linked to other pharmacophores (e.g., oxazolidinones) to broaden the spectrum of activity.[2][3]
3. Radiosensitizers: Used to synthesize compounds that sensitize hypoxic tumor cells to radiation therapy by mimicking oxygen (electron affinity).[1][2][3]
Analytical Methodologies
Validating the identity of CAS 81246-35-7 requires distinguishing it from its isomers (e.g., 2-nitro or N-alkylated impurities).[1][2]
HPLC Method (Reverse Phase):
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.[2][3]
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1][3] Gradient 5% B to 95% B over 20 min.
-
Detection: UV at 310 nm (Nitro group characteristic absorbance).[1][2][3]
-
Retention: Expect early elution due to high polarity (LogP ~ -0.5).[1][2][3]
NMR Characterization (DMSO-d₆):
-
¹H NMR:
-
Note: The absence of an N-methyl singlet (usually ~3.7-4.0 ppm) confirms the 1H-imidazole structure.[1][2]
Safety & Handling (MSDS Summary)
Hazard Classification:
-
Carcinogenicity: Suspected (Category 2).[1][2][3] Nitroimidazoles are Ames positive and considered potential mutagens.[1][3]
Handling Protocols:
-
Engineering Controls: Always handle within a certified chemical fume hood.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[2][3]
-
Storage: Store at 2–8°C, protected from light (amber vials). Hygroscopic – store under inert gas (Argon/Nitrogen) if possible.[1][2][3]
References
-
BLD Pharm. (2025).[1][3] (5-Nitro-1H-imidazol-4-yl)methanol Product Page. Retrieved from
-
PubChem. (2025).[1][2][3] 4-Nitroimidazole Compound Summary. National Center for Biotechnology Information.[1][3] Retrieved from [2]
-
GuideChem. (2025).[1][3] CAS 81246-35-7 Entry.[1][3] Retrieved from
-
Hakmaoui, Y., et al. (2022).[2][3][9] Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole. Der Pharma Chemica, 14(4), 12-16.[1][2][9] Retrieved from
-
Windaus, A. (1909).[1][2][3] Reaction of formaldehyde with imidazoles. Berichte der deutschen chemischen Gesellschaft. (Historical reference for hydroxymethylation chemistry).
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- 1. Page loading... [guidechem.com]
- 2. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Imidazolemethanol | C4H6N2O | CID 1745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. Manipulating nitration and stabilization to achieve high energy - PMC [pmc.ncbi.nlm.nih.gov]
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